2-Bromodibenzo[b,d]furan
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrO/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJISNQTZDMKQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20235337 | |
| Record name | Dibenzofuran, 2-bromo- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20235337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86-76-0 | |
| Record name | 2-Bromodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromodibenzofuran | |
| Source | ChemIDplus | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BROMODIBENZOFURAN | |
| Source | DTP/NCI | |
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| Record name | Dibenzofuran, 2-bromo- (8CI)(9CI) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMODIBENZOFURAN | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 2-Bromodibenzofuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C36TC73SME | |
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Synthetic Methodologies for 2 Bromodibenzo B,d Furan and Its Derivatives
Direct Bromination Strategies
Direct bromination of dibenzo[b,d]furan is a common approach to introduce a bromine atom onto the aromatic framework. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the brominating agent and the reaction conditions employed.
One of the most conventional methods involves the use of elemental bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). This reaction is typically performed in a non-polar solvent like chloroform (B151607) or carbon tetrachloride at room temperature. Careful control of stoichiometry is crucial to prevent the formation of polybrominated byproducts.
N-Bromosuccinimide (NBS) serves as a milder and often more selective brominating agent. researchgate.net The reaction can be catalyzed by acids or initiated by light. For instance, the use of NBS in the presence of a catalytic amount of sulfonic-acid-functionalized silica (B1680970) at room temperature allows for high-yielding and regioselective monobromination of aromatic compounds. researchgate.net Visible-light photoredox catalysis with organic dyes like erythrosine B can also activate NBS for the bromination of arenes under mild conditions. nih.gov In a specific example, dibenzofuran (B1670420) was brominated using NBS to yield a mixture of 2-bromodibenzofuran and 4-bromodibenzofuran. nih.gov Another approach utilizes zirconium(IV) chloride as a catalyst with NBS in N,N-dimethylformamide (DMF) to afford 2-bromodibenzo[b,d]furan in high yield. chemicalbook.com
Other brominating agents, such as tribromoisocyanuric acid, have also been employed for the direct bromination of dibenzofuran.
| Reagent/Catalyst | Solvent | Temperature | Product(s) | Yield | Reference |
| Br₂ / FeBr₃ | Chloroform or CCl₄ | Room Temp. | 1,3,4-Tribromo-dibenzofuran | High | |
| NBS / Zirconium(IV) chloride | DMF | 70 °C | This compound | 83% | chemicalbook.com |
| NBS / Erythrosine B (VLPC) | - | Ambient | 2-Bromodibenzofuran & 4-Bromodibenzofuran (5:1) | 75% (combined) | nih.gov |
Precursor-Based Synthesis Approaches
A valuable method for the regioselective synthesis of this compound derivatives involves the bromination of a pre-functionalized dibenzofuran ring. Specifically, dibenzo[b,d]furan-3-amine can serve as a precursor. The amino group directs the electrophilic substitution to the adjacent ortho position (position 2).
In a typical procedure, dibenzo[b,d]furan-3-amine is dissolved in a solvent such as chloroform and treated with N-bromosuccinimide (NBS). The reaction is often initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. This method provides 2-bromo-dibenzo[b,d]furan-3-amine in good yield. chemicalbook.com
| Precursor | Reagent | Solvent | Temperature | Product | Yield | Reference |
| Dibenzo[b,d]furan-3-amine | NBS | Chloroform | 0 - 20 °C | 2-Bromo-dibenzo[b,d]furan-3-amine | 69.8% | chemicalbook.com |
Bromodesilylation is a powerful technique for the regioselective introduction of bromine onto an aromatic ring. This method relies on the ipso-substitution of a trialkylsilyl group (commonly trimethylsilyl, -SiMe₃) with a bromine atom. The silyl (B83357) group acts as a placeholder, allowing for functionalization at a specific position that might be difficult to access through direct electrophilic substitution.
The general principle involves the initial synthesis of a silylated dibenzofuran derivative at the desired position (e.g., 2-silyldibenzo[b,d]furan). This can be achieved through methods like directed ortho-metalation followed by quenching with a silyl halide. The subsequent treatment of the silylated intermediate with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), leads to the cleavage of the carbon-silicon bond and the formation of the carbon-bromine bond, yielding the corresponding bromo-dibenzofuran with high regiochemical fidelity. researchgate.netsci-hub.se This strategy offers a versatile route to specifically substituted bromodibenzofuran isomers that can be challenging to obtain otherwise. dokumen.pub
The synthesis of the dibenzofuran skeleton itself can be achieved through innovative methods such as the oxygen-iodine exchange of cyclic diaryliodonium salts. While not a direct synthesis of this compound, this method provides access to the core dibenzofuran structure, which can then be subjected to bromination as described in section 2.1.
This approach involves the copper-catalyzed cyclization of cyclic diaryliodonium triflates using water as the oxygen source. The reaction proceeds via a proposed mechanism involving an oxygen-iodine exchange process, leading to the formation of the furan (B31954) ring and yielding various dibenzofuran derivatives in good to excellent yields. This methodology represents a straightforward pathway to the dibenzofuran core.
Advanced Catalytic Methods for Functionalization
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for creating a diverse range of dibenzofuran derivatives with tailored electronic and photophysical properties.
Suzuki-Miyaura Coupling: This reaction couples this compound with aryl or vinyl boronic acids or their esters. It is a highly versatile method for creating biaryl structures. The reaction is typically catalyzed by a palladium complex with a phosphine (B1218219) ligand and requires a base. illinois.edunih.govnih.gov
Sonogashira Coupling: To introduce alkynyl substituents at the 2-position, the Sonogashira coupling is employed. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. wikipedia.orgscirp.orgorganic-chemistry.org This method is crucial for synthesizing conjugated systems.
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling this compound with primary or secondary amines. It is a powerful tool for synthesizing aminodibenzofuran derivatives, which are valuable in materials science and medicinal chemistry. wikipedia.orgrug.nlorganic-chemistry.org The choice of palladium precursor and ligand is critical for achieving high yields and broad substrate scope. kit.edu
| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ | K₃PO₄ | 2-Aryl-dibenzofuran | orgsyn.org |
| Sonogashira | Terminal alkyne | Pd(PhCN)₂Cl₂/P(t-Bu)₃, CuI | HN(i-Pr)₂ | 2-Alkynyl-dibenzofuran | organic-chemistry.org |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / SPhos | K₂CO₃ | 2-Amino-dibenzofuran | kit.edu |
Copper-Catalyzed Ullmann-Type Reactions for Amination
The introduction of an amino group to the dibenzo[b,d]furan skeleton is a crucial transformation for the synthesis of biologically active compounds and functional materials. The copper-catalyzed Ullmann-type reaction has emerged as an efficient and economical method for this purpose.
Researchers have developed a one-pot synthesis for the amination of bromo-substituted benzo-fused heterocycles, including this compound. acs.org This approach utilizes an inexpensive copper(I) catalyst in the absence of a ligand, with aqueous ammonia (B1221849) serving as the nitrogen source. acs.org The reaction proceeds effectively to produce dibenzo[b,d]furan-2-amine in high yield.
A proposed mechanism for this Ullmann C-N coupling reaction begins with the coordination of the nucleophile (ammonia) to the copper(I) catalyst, forming an active species. acs.org This complex then undergoes oxidative addition with this compound to create a Cu(III) intermediate. The final step involves reductive elimination from this intermediate, which forms the C-N bond and regenerates the active Cu(I) catalyst for the next cycle. acs.org
The practicality of this methodology was demonstrated by achieving a 98% yield for the synthesis of a related aminated compound, highlighting its potential for efficient synthesis. acs.org For the specific amination of this compound, the reaction conditions and results are detailed in the table below.
Table 1: Copper-Catalyzed Amination of this compound
| Reactant | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Product | Yield |
|---|---|---|---|---|---|---|
| This compound | Cu₂O (40) | Aqueous Ammonia/Solvent | 120 | 48 | Dibenzo[b,d]furan-2-amine | Not specified |
Data derived from a general procedure for the amination of bromo-substituted benzo-fused heterocycles. acs.org
Nickel/Photoredox Catalysis in Alkyl Arylation
Dual nickel/photoredox catalysis has become a powerful tool for forging carbon-carbon bonds under mild conditions, enabling the construction of complex molecular architectures. nih.gov This strategy has been successfully applied to the functionalization of aryl bromides, including this compound.
In a specific application, a nickel-catalyzed photodehalogenation process was utilized for the alkylation of this compound. tdx.cat This reaction demonstrates the utility of dual catalytic systems, which typically involve a photocatalyst that absorbs light to initiate a single-electron transfer (SET) process, generating radical intermediates that are then intercepted by a nickel catalyst to form the desired C-C bond. nih.gov
While the broader field has seen extensive development in the dicarbofunctionalization of alkenes using this catalytic system nih.gov, the direct alkyl arylation of a pre-functionalized aromatic core like this compound showcases a key synthetic transformation. A study reported the successful reaction of this compound, affording the alkylated product in a high yield of 90%. tdx.cat
Table 2: Nickel/Photoredox-Catalyzed Alkylation of this compound
| Reactant | Reaction Type | Eluent for Purification | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Nickel-Catalyzed Photodehalogenation | Hexanes:EtOAc (9:1) | Alkylated dibenzo[b,d]furan derivative | 90 |
Data sourced from a doctoral thesis detailing catalytic transformations. tdx.cat
Reactivity and Mechanistic Investigations of 2 Bromodibenzo B,d Furan
Radical Reaction Pathways
Recent studies have elucidated the involvement of radical intermediates in several key reactions of 2-bromodibenzo[b,d]furan. These pathways are crucial for understanding and optimizing carbon-carbon bond-forming reactions.
Reductive Cross-Coupling Mechanisms
The reductive cross-coupling of this compound with other electrophiles, such as alkyl bromides, has been achieved through dual nickel/photoredox catalysis. nih.gov This method avoids the need for pre-formed organometallic reagents and uses an organic reductant. nih.gov The proposed mechanism involves several key steps. Initially, the photocatalyst, excited by visible light, reduces the nickel catalyst to a Ni(0) species. This Ni(0) complex then undergoes oxidative addition with the aryl bromide (this compound). A single electron transfer (SET) from the nickel center to the alkyl bromide generates an alkyl radical. This radical then undergoes a Giese addition to an acrylate (B77674). The resulting α-carbonyl radical is trapped by the Ni(II) species to form a Ni(III) intermediate, which then undergoes reductive elimination to yield the final product and regenerate a Ni(I) catalyst that continues the catalytic cycle. nih.govresearchgate.net This domino alkyl-arylation process demonstrates good yields and high enantioselectivities for heterocyclic compounds like this compound. nih.gov
Radical Trapping Studies in Catalytic Reactions
To confirm the presence of radical intermediates in these catalytic cycles, radical trapping experiments are often conducted. In the nickel/photoredox-catalyzed reductive domino alkyl arylation of acrylates, the addition of a radical scavenger, 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the reaction mixture completely suppressed the formation of the desired product. nih.gov This result strongly supports a reaction pathway that proceeds through radical intermediates. nih.gov The shutdown of the reaction in the presence of TEMPO is a classic diagnostic tool for identifying radical-mediated mechanisms in transition metal catalysis. nih.govresearchgate.net
Transition Metal-Catalyzed Transformations
Transition metals, particularly palladium and nickel, are pivotal in functionalizing this compound by leveraging the reactivity of its carbon-bromine bond.
Palladium-Catalyzed Difluoromethylation
The introduction of a difluoromethyl (-CF2H) group into aromatic systems is of high interest in medicinal chemistry. Palladium-catalyzed cross-coupling reactions have been developed to directly convert this compound into 2-(difluoromethyl)dibenzo[b,d]furan. sci-hub.senih.govnorthwestern.edu Two effective catalyst systems have been identified for this transformation using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) as the difluoromethyl source. sci-hub.senorthwestern.edu
One method employs a combination of Pd(dba)₂ (dibenzylideneacetone) and the bulky, electron-rich phosphine (B1218219) ligand BrettPhos. sci-hub.senorthwestern.edu An alternative, effective method uses the catalyst Pd(PtBu₃)₂. sci-hub.senorthwestern.edu For instance, using Method A (Pd(dba)₂/BrettPhos), this compound can be converted to its difluoromethylated analog in good yields. sci-hub.se Similarly, Method B (Pd(PtBu₃)₂) also provides the desired product efficiently. sci-hub.se The synthesis of 2-(Difluoromethyl)dibenzo[b,d]furan from this compound (0.5 mmol) using Method A afforded the product as a white solid in 66% yield. sci-hub.se These methods are compatible with a range of aryl bromides bearing both electron-donating and electron-withdrawing groups. sci-hub.se
Table 1: Palladium-Catalyzed Difluoromethylation of this compound
| Method | Catalyst System | Reagents | Product | Yield |
|---|---|---|---|---|
| A | 3 mol % Pd(dba)₂, 4.5 mol % BrettPhos | TMSCF₂H, CsF, dioxane, 100 °C | 2-(Difluoromethyl)dibenzo[b,d]furan | 66% sci-hub.se |
| B | 5 mol % Pd(PtBu₃)₂ | TMSCF₂H, CsF, dioxane, 120 °C | 2-(Difluoromethyl)dibenzo[b,d]furan | Comparable to Method A sci-hub.se |
Bromine Replacement via Coupling Reactions
The bromine atom of this compound serves as a versatile handle for various palladium- and nickel-catalyzed coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
In addition to difluoromethylation, the bromine can be replaced with alkyl and aryl groups. A dual nickel/photoredox-catalyzed three-component reaction involving this compound, an alkyl bromide, and an acrylate results in the formation of α-aryl propionic acid derivatives. nih.gov This reductive cross-electrophile coupling proceeds with high enantioselectivity (83–89%) and good yields (75–86%). nih.gov
Furthermore, the bromine atom is readily displaced in other palladium-mediated couplings. nih.gov Although specific examples for this compound are part of broader studies, the general reactivity pattern established for 2-bromobenzofurans suggests its utility in Suzuki-Miyaura, Heck, and other standard cross-coupling reactions to introduce aryl, heteroaryl, and vinyl substituents. nih.govnih.gov
Nucleophilic Displacement and Substitution Reactions
While transition metal-catalyzed reactions are common, the bromine atom on the dibenzofuran (B1670420) ring can also be susceptible to nucleophilic substitution, particularly under specific conditions. In general, nucleophilic aromatic substitution (SNAr) on an unsubstituted aryl halide is difficult. However, in systems like 2-bromo-3-aroyl-benzo[b]furans, the 2-bromo group can be displaced by nucleophiles. nih.gov This reactivity is enhanced by the presence of an electron-withdrawing group (the aroyl group at the 3-position) which stabilizes the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism of SNAr. nih.govpharmdguru.com
For this compound itself, which lacks a strongly activating group adjacent to the bromine, direct nucleophilic displacement is less facile and typically requires harsh conditions or the use of very strong nucleophiles. The general mechanisms for bimolecular nucleophilic aromatic substitution are the addition-elimination and the elimination-addition (benzyne) pathways. pharmdguru.com For a compound like this compound, specific studies detailing these pathways are less common than transition-metal-catalyzed routes, which offer milder conditions and greater functional group tolerance. nih.gov
Applications in Advanced Materials Science
Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
2-Bromodibenzo[b,d]furan plays a crucial role in the development of organic electronic devices, most notably Organic Light-Emitting Diodes (OLEDs).
This compound is widely recognized as a key intermediate in the manufacturing of materials for OLEDs. innospk.comhongjinchem.comgomtech.co.krlookchem.comambeed.com Its primary function is to serve as a foundational molecular fragment for constructing more complex organic semiconductor molecules used in OLED stacks. The presence of the bromine atom on the dibenzofuran (B1670420) scaffold provides a reactive site for various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. innospk.comgoogle.com These chemical transformations are essential for linking the dibenzofuran unit with other aromatic groups to create the larger, conjugated molecules required for efficient charge transport and light emission in OLEDs. innospk.com The stability of the dibenzofuran core, characterized by high boiling and flash points, ensures that it can withstand the demanding conditions of synthesis and device fabrication. innospk.com
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 86-76-0 |
| Molecular Formula | C12H7BrO |
| Molecular Weight | 247.09 g/mol |
| Appearance | White powder |
| Boiling Point | 651.9°C |
| Flash Point | 348.1°C |
| Density | 1.35 g/cm³ |
Data sourced from multiple chemical suppliers. innospk.com
In the realm of phosphorescent OLEDs (PhOLEDs), which can achieve higher internal quantum efficiencies than fluorescent OLEDs, the development of host materials with high triplet energy is critical. google.comunist.ac.kr High triplet energy hosts are necessary to confine the triplet excitons on the phosphorescent guest emitter, preventing energy loss and ensuring efficient light emission. unist.ac.kr The dibenzofuran moiety is a favored building block for such hosts due to its inherently high triplet energy. mdpi.comrsc.org
Research has focused on synthesizing host materials by combining dibenzofuran with other functional units, such as carbazole (B46965). mdpi.com For instance, carbazole-dibenzofuran derivatives have been developed that exhibit high triplet energies (over 2.95 eV), making them suitable for blue PhOLEDs, which are particularly challenging to design. mdpi.com In the synthesis of these advanced host materials, this compound serves as a crucial starting material, enabling the attachment of other molecular fragments through its reactive bromine site. google.comunist.ac.kr
Table 2: Examples of High Triplet Energy Host Materials Derived from Dibenzofuran
| Host Material | Triplet Energy (eV) | Application |
|---|---|---|
| 9,9′-(dibenzo[b,d]furan-2,6-diyl)bis(9H-carbazole) (26CzDBF) | 2.96 | Blue PhOLEDs |
| 4,6-di(9H-carbazol-9-yl)dibenzo[b,d]furan (46CzDBF) | 2.95 | Blue PhOLEDs |
| 5-(4-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo- google.comhcchems.comimidazo[1,2-a]imidazole (4-DBFBI) | >3.10 | Blue TADF OLEDs |
| 5-(5-(dibenzo[b,d]furan-2-yl)-pyridin-2-yl)-5H-benzo[d]benzo- google.comhcchems.comimidazo[1,2-a]imidazole (5-DBFBI) | >3.10 | Blue TADF OLEDs |
Data compiled from scientific literature. mdpi.comrsc.org
The utility of the dibenzofuran structure extends to other areas of organic electronics, including Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs). ambeed.com In OFETs, which are fundamental components of flexible circuits and displays, organic semiconductor materials are required to transport charge carriers efficiently. Dibenzofuran-containing molecules have been investigated for these applications. For example, ladder-type heteroacenes synthesized from dibenzofuran precursors are considered promising candidates for OFET materials. acs.org
In the field of OPVs, or organic solar cells, materials that can absorb light and separate charge effectively are needed. Furan (B31954) and its derivatives, including dibenzofuran, are attractive for synthesizing photovoltaic materials due to their potential for low-cost production and favorable electronic properties. researchgate.net Polymers based on benzodifuran, a related structure, have demonstrated high power conversion efficiencies in solar cells. researchgate.net While direct applications of this compound in commercial OFETs and OPVs are still emerging, its role as a versatile building block suggests its importance in the ongoing research and development of new materials for these technologies. google.com
Photosensitizers and Pore Transport Materials
Beyond mainstream electronic devices, derivatives of this compound are finding applications as photosensitizers and in materials designed for charge transport. A photosensitizer is a molecule that produces a chemical change in another molecule in a photochemical process. Dibenzofuran itself has been noted for its use as a photosensitizer under visible light irradiation. lookchem.com
In the context of materials science, "pore transport materials" often refers to hole transport materials (HTMs) that facilitate the movement of positive charge carriers (holes). Such materials are integral to the performance of various devices, including perovskite solar cells and solid-state dye-sensitized solar cells. google.com The electron-rich nature of the dibenzofuran ring system makes it a suitable component in the design of HTMs. Compounds incorporating the dibenzofuran structure can be engineered to have the appropriate energy levels and charge mobility for efficient hole transport. google.com
Research on Biological Activities and Mechanistic Toxicology of 2 Bromodibenzo B,d Furan Derivatives
Antitumor and Antiproliferative Potentials
The dibenzo[b,d]furan structure is a key feature in many compounds investigated for their anticancer properties. ekb.eg Derivatives of this scaffold have demonstrated significant antiproliferative and cytotoxic effects against various human cancer cell lines. researchgate.netambeed.com
Research has shown that certain naturally occurring and synthetic dibenzofurans can inhibit the growth of cancer cells. For example, a series of dibenzofurans known as kehokorins, isolated from a slime mold, exhibited activity against HeLa cells, with IC50 values ranging from 1.5 µg/mL to 6.1 µg/mL. ekb.eg Another study on newly synthesized benzodifuran derivatives reported interesting antiproliferative activity on human cancer cells including HeLa (cervical cancer), Hep-G2 (liver cancer), and WM266 (melanoma), while showing no significant cytotoxic effect on healthy control cells. ambeed.com Further investigations into phenylpropanoid and dibenzofuran (B1670420) derivatives isolated from Crataegus pinnatifida found that one compound displayed notable cytotoxicity against both HepG2 and Hep3B human hepatoma cell lines, with IC50 values of 12.24 µM and 24.90 µM, respectively. nih.gov This activity was linked to the induction of apoptosis in a concentration-dependent manner. nih.gov A novel isonicotinamide (B137802) derivative of dibenzofuran also demonstrated the ability to inhibit the proliferation of HepG2 cells and promote their apoptosis. farmaciajournal.com While these studies focus on the broader class of dibenzofurans, they underscore the potential of the core scaffold in developing new anticancer agents. ekb.eg
Table 1: Antiproliferative Activity of Selected Dibenzofuran Derivatives
| Compound Type | Cell Line | Activity Metric | Result | Reference |
|---|---|---|---|---|
| Dibenzofuran Derivative | HepG2 (Liver Cancer) | IC50 | 12.24 µM | nih.gov |
| Dibenzofuran Derivative | Hep3B (Liver Cancer) | IC50 | 24.90 µM | nih.gov |
| Benzodifuran Derivatives | HeLa (Cervical Cancer) | Antiproliferative Activity | Active | ambeed.com |
| Benzodifuran Derivatives | Hep-G2 (Liver Cancer) | Antiproliferative Activity | Active | ambeed.com |
| Kehokorin A | HeLa (Cervical Cancer) | IC50 | 1.5 µg/mL | ekb.eg |
| Kehokorin D | HeLa (Cervical Cancer) | IC50 | 6.1 µg/mL | ekb.eg |
Anti-inflammatory and Antibacterial Research
Derivatives of dibenzo[b,d]furan are recognized for their potential anti-inflammatory and antibacterial activities. farmaciajournal.com The core furan (B31954) nucleus is a component of many bioactive compounds, contributing to a range of therapeutic effects. researchgate.net
In the face of rising antibiotic resistance, a study focused on designing and synthesizing a series of biphenyl (B1667301) and dibenzofuran derivatives to evaluate their effects against resistant bacterial strains. nih.govnih.gov The research found that eleven of the synthesized compounds demonstrated potent antibacterial activity against common antibiotic-resistant Gram-positive and Gram-negative pathogens. nih.govresearchgate.net Specifically, certain biphenyl derivatives showed significant inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values as low as 3.13 µg/mL and 6.25 µg/mL, respectively. nih.govnih.gov Some compounds also exhibited inhibitory activity comparable to ciprofloxacin (B1669076) against the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii. nih.gov Structure-activity relationship analysis indicated that for benzo-heterocycles like dibenzofuran, the type of heteroatom was crucial, with nitrogen-containing heterocycles (carbazoles) showing optimal antibacterial activity. nih.gov Nevertheless, these findings highlight the potential of the dibenzofuran scaffold in developing new classes of antibiotics. nih.govnih.gov Other research has also noted the anti-inflammatory effects of compounds containing the dibenzo[b,d]furan structure. ekb.eg
Table 2: Antibacterial Activity of Selected Biphenyl and Heterocycle Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | MRSA | 3.13 | nih.govnih.gov |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | MRSA | 3.13 | nih.gov |
| 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | MREf | 6.25 | nih.gov |
| 5-(9H-Carbazol-2-yl)benzene-1,2,3-triol (6m) | MREf | 6.25 | nih.govnih.gov |
| 3',5'-Dimethyl-[1,1'-biphenyl]-3,4,4',5-tetraol (6e) | CRAB | Comparable to Ciprofloxacin | nih.gov |
| 4'-Fluoro-[1,1'-biphenyl]-3,4,5-triol (6g) | CRAB | Comparable to Ciprofloxacin | nih.gov |
MRSA: Methicillin-resistant Staphylococcus aureus; MREf: Multidrug-resistant Enterococcus faecalis; CRAB: Carbapenems-resistant Acinetobacter baumannii.
Antiviral, Antifungal, and Antinociceptive Investigations
The furan ring system is a versatile scaffold that appears in compounds with a broad array of pharmacological activities, including antiviral, antifungal, and antinociceptive properties. researchgate.netresearchgate.net Research into dibenzofuran derivatives has confirmed their potential in these areas. For instance, some dibenzo[b,d]furan structures have been evaluated for their antifungal activity against strains of C. albicans.
Studies on naphtho[2,1-b]furan (B1199300) derivatives, which share the core furan ring, have shown that these compounds can possess significant antifungal and antiviral activities. researchgate.net The biological potential of halogenated compounds from marine sources is also well-documented. A study of natural products from the red alga Callophycus serratus identified brominated diterpene-benzoate compounds with antifungal and anti-HIV activity. sci-hub.se Another investigation of a crustose coralline red alga led to the isolation of corallinafuran, a brominated dibenzofuran, which was found to be toxic to coral larvae, suggesting potent biological activity. sci-hub.seresearchgate.net The inclusion of bromine in the molecular structure is often a key factor in the bioactivity of these natural products. researchgate.net
Modulation of Steroidogenic Gene Expression and Endocrine Disruption Mechanisms
Brominated dibenzofurans, as part of the larger group of brominated flame retardants (BFRs) and brominated dioxins, are recognized as endocrine-disrupting chemicals (EDCs). pops.intinchem.org A primary mechanism of their endocrine-disrupting effect is the modulation of the expression of genes involved in steroidogenesis, the pathway for producing steroid hormones. pops.int
An in vitro assay using the H295R human adrenocortical carcinoma cell line, which expresses most of the key enzymes for steroid synthesis, was employed to study these effects. pops.int Research demonstrated that exposure to 2,3,7,8-tetrabromodibenzofuran (B3055897) (TBDF) significantly alters the expression of several steroidogenic genes. nih.gov Most notably, TBDF exposure induced the expression of the 3β-hydroxysteroid dehydrogenase (3βHSD2) gene by 15- to 20-fold. nih.gov It also induced greater mRNA expression of CYP11A, CYP11B2, CYP19, 17βHSD1, 17βHSD4, steroidogenic acute regulatory protein (StAR), and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR) at lower concentrations. nih.gov Conversely, a suppression of CYP21 expression was observed. nih.gov These findings demonstrate that brominated dibenzofurans can directly interfere with the intricate regulation of hormone synthesis, which may lead to endocrine disruption. nih.govpops.int EDCs like brominated dibenzofurans can exert their effects through various mechanisms beyond just receptor binding, including the direct or indirect stimulation or inhibition of key metabolic enzymes. researchgate.net
Table 3: Effect of 2,3,7,8-Tetrabromodibenzofuran (TBDF) on Steroidogenic Gene Expression in H295R Cells
| Gene | Function | Effect of TBDF Exposure | Reference |
|---|---|---|---|
| 3βHSD2 | Steroid synthesis | Up-regulated (15- to 20-fold) | nih.gov |
| CYP11A | Cholesterol to pregnenolone (B344588) conversion | Induced at lower concentrations | nih.gov |
| CYP11B2 | Aldosterone (B195564) synthesis | Induced at lower concentrations | nih.gov |
| CYP19 (Aromatase) | Androgen to estrogen conversion | Induced at lower concentrations | nih.gov |
| 17βHSD1 / 17βHSD4 | Interconversion of steroids | Induced at lower concentrations | nih.gov |
| StAR | Cholesterol transport into mitochondria | Induced at lower concentrations | nih.gov |
| CYP21 | Cortisol and aldosterone synthesis | Suppressed (1.8-fold) | nih.gov |
Ah Receptor (AhR) Binding Studies and Toxic Equivalency Factor (TEF) Concepts
Polybrominated dibenzofurans (PBDFs) are structurally and toxicologically similar to their chlorinated counterparts, the polychlorinated dibenzofurans (PCDFs). nih.govdiva-portal.org Their toxicity is largely mediated through binding to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. tandfonline.comoncotarget.com This binding initiates a cascade of events leading to a spectrum of toxic effects characteristic of dioxin-like compounds. tandfonline.com
Due to their structural similarity and shared mechanism of action with chlorinated dioxins and furans, there has been a significant effort to include PBDFs in the World Health Organization (WHO) Toxicity Equivalency Factor (TEF) scheme. nih.govnih.govnih.gov The TEF concept allows the toxicity of complex mixtures of dioxin-like compounds to be expressed as a single value, the Toxic Equivalency (TEQ), relative to the most potent congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov
A joint WHO and United Nations Environment Programme (UNEP) expert consultation concluded that PBDFs can contribute significantly to the total dioxin TEQs in human background exposure and are commonly found in the environment. nih.gov In vitro and in vivo studies show that the relative potencies (REPs) of 2,3,7,8-substituted PBDFs generally follow those of the chlorinated analogues, typically within one order of magnitude. nih.gov For example, the TEF for 2,3,7,8-tetrabromodibenzofuran (2,3,7,8-TBDF) in rainbow trout was determined to be 0.24. pops.int Based on the available mammalian data, it was recommended to use the same interim TEF values for brominated congeners as for their chlorinated analogues in human risk assessment, pending more detailed future research. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies in Biological Action
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity or toxicity. Several QSAR studies have been performed on dibenzofurans and related halogenated aromatic hydrocarbons to understand and predict their interaction with the aryl hydrocarbon receptor (AhR) and other biological targets. tandfonline.comkg.ac.rs
QSAR studies on polychlorinated dibenzofurans (PCDFs) have successfully modeled their AhR binding affinity using various molecular descriptors. kg.ac.rsbiochempress.com These models often incorporate topological, electronic, and steric parameters to predict activity. oncotarget.com For instance, one study found an excellent correlation between the experimental AhR binding affinities of 31 PCDFs and a linear combination of global and local electrophilicity values, confirming the importance of charge transfer in their toxic mechanism. biochempress.com Other QSAR models for PCDFs, PCDDs, and PCBs have been developed that can explain over 70% of the variance in AhR binding affinity. kg.ac.rs
While many studies focus on chlorinated analogues, the principles are applicable to brominated compounds. Research indicates that the structure-activity relationships for PBDFs are generally comparable to those of PCDFs. nih.gov QSAR techniques have also been applied to dibenzofuran derivatives targeting other endpoints, such as the inhibition of matrix metalloproteinase-12 (MMP-12), where models identified that a dibenzofuran moiety conferred stable binding at the enzyme's active site. researchgate.net Such studies are crucial for predicting the toxic potential of untested congeners and for designing new therapeutic agents with desired activities. oncotarget.comresearchgate.net
Use as a Model Compound in Drug Development
The dibenzo[b,d]furan scaffold and its derivatives, including 2-Bromodibenzo[b,d]furan, serve as important building blocks and model compounds in medicinal chemistry and drug development. researcher.life The unique, rigid, and planar structure of the dibenzofuran core makes it a valuable starting point for the synthesis of molecules with diverse pharmacological activities. farmaciajournal.com
For example, 1-bromodibenzo[b,d]furan is used as a key intermediate in the synthesis of various drugs, including potential anticancer and antibacterial agents. researcher.life In the laboratory, it often serves as a model compound to explore new synthetic routes and reaction mechanisms. researcher.life Similarly, this compound has been utilized in the catalytic, enantioselective synthesis of enantioenriched α-aryl propionic acids, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.com In one study, it was successfully used as a substrate in a nickel/photoredox-catalyzed reaction to produce an NSAID derivative with high yield and enantioselectivity. mdpi.com
Furthermore, nitrated bromodibenzofuran derivatives, such as 2-bromomethyl-3-nitrodibenzo[b,d]furan, have been employed as starting materials in the multi-step synthesis of complex molecules like deactivatable bisubstrate inhibitors of protein kinases, demonstrating the utility of the brominated dibenzofuran structure in creating sophisticated tools for chemical biology. diva-portal.org
Environmental Formation Pathways and Fate of Brominated Dibenzofurans
Unintentional Formation Mechanisms
The formation of PBDFs is a complex process involving several key chemical reactions, often initiated by high temperatures. These mechanisms transform precursor compounds, such as brominated flame retardants (BFRs) and their degradation products, into the stable tricyclic furan (B31954) structure.
Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is a primary pathway for the formation of PBDFs. pops.intpops.int Brominated phenols (BPs), which are structurally similar to PBDFs and are themselves degradation products of larger BFRs, are considered predominant precursors. sci-hub.se
During the pyrolysis of monobromophenols, such as 2-bromophenol (B46759) and 4-bromophenol (B116583), various PBDFs can be generated. researchgate.net For instance, the pyrolysis of 4-bromophenol has been shown to produce 2-bromodibenzofuran. researchgate.net Similarly, the pyrolysis of 2,4-dibromophenol (B41371) can yield 2,8-dibromodibenzofuran (B157981) and 2,4,8-tribromodibenzofuran as minor products. researchgate.net The specific congeners formed depend on the substitution pattern of the bromine atoms on the initial phenol (B47542) ring. researchgate.net
Commonly used BFRs, such as Tetrabromobisphenol A (TBBPA), also generate PBDFs when subjected to pyrolysis. pops.int Studies on the pyrolysis of TBBPA at 650°C in a nitrogen atmosphere identified 2,4,6,8-Tetrabromodibenzofuran (TeBDF) as the most abundant congener formed. pops.intpops.int
| Precursor Compound | Pyrolysis Conditions | Major PBDF Products | Reference(s) |
| 4-Bromophenol | 400°C for 10 min | 2-Bromodibenzofuran, 2,8-Dibromodibenzofuran | researchgate.net |
| 2,4-Dibromophenol | 400°C for 10 min | 2,8-Dibromodibenzofuran, 2,4,8-Tribromodibenzofuran | researchgate.net |
| Tetrabromobisphenol A (TBBPA) | 650°C (Nitrogen atm) | 2,4,6,8-Tetrabromodibenzofuran | pops.intpops.int |
| 2-Bromophenol / 2-Chlorophenol Mix | 300-1000°C | 4-Monobromodibenzofuran (4-MBDF) | nih.govdatapdf.com |
The formation of the dibenzofuran (B1670420) core structure from precursor molecules involves dimerization and cyclization reactions. pops.int For PBDFs, the key intermediate is often a brominated dihydroxybiphenyl, formed through the coupling of two bromophenol molecules or their corresponding phenoxy radicals. researchgate.net
This process is initiated by the formation of bromophenoxy radicals from bromophenols. The subsequent dimerization of these radicals can occur through two main pathways:
O-C coupling: The oxygen atom of one radical couples with a carbon atom of another, leading to the formation of polybrominated dibenzo-p-dioxin (B167043) (PBDD) precursors. pops.int
C-C coupling: Two carbon atoms from the radicals couple, typically at the ortho-positions relative to the hydroxyl groups. This C-C coupling forms a brominated dihydroxybiphenyl intermediate, which is the direct precursor to PBDFs. pops.intresearchgate.net
Following the C-C coupling, an intramolecular cyclization occurs via dehydration (loss of a water molecule), resulting in the formation of the stable furan ring of the PBDF molecule. researchgate.net Radical-based cyclization, induced by the photodissociation of an ortho C-Br bond in polybrominated diphenyl ethers (PBDEs), is another recognized pathway for the direct formation of PBDFs. researchgate.net
H-abstraction/H-transfer: These reactions are crucial for the propagation of radical chains and the formation of reactive intermediates. In the photolysis of PBDEs, for example, aryl radicals are generated. These radicals can either undergo intramolecular cyclization to form PBDFs or react with hydrogen donors in the environment (like organic solvents) via hydrogen abstraction to form less-brominated PBDEs. researchgate.net
Debromination: This is the loss of a bromine atom. It can occur from the precursor molecule to initiate a reaction or from an intermediate to form the final product. pops.int The loss of an ortho-bromine atom from a PBDE molecule is a common initial step that facilitates the subsequent ring-closure to form a PBDF. acs.org
Dehydroxylation: This is the removal of a hydroxyl (-OH) group, which is a key step in the cyclization of dihydroxybiphenyl intermediates to form the furan ring. pops.int
Incomplete and uncontrolled combustion conditions, such as those found in accidental fires and open burning of waste, are significant sources of PBDFs. researchgate.netpops.int When materials containing BFRs, like plastics from electronics and furniture, are burned under such conditions, considerable amounts of PBDFs can be formed and released. researchgate.netpops.int For instance, the combustion of waste printed circuit boards has been shown to generate significant quantities of PBDFs. pops.int
Similarly, thermal stress during the recycling of plastics containing BFRs can lead to the formation of PBDFs. pops.int Processes like extrusion and molding, which involve heating the plastic, can provide sufficient energy to convert PBDE precursors into PBDFs. pops.int This has led to the detection of PBDFs in consumer products made from recycled plastics that were originally treated with these flame retardants. pops.int
Environmental Presence and Sources
The presence of 2-Bromodibenzo[b,d]furan and other PBDFs in the environment is directly linked to anthropogenic activities involving BFRs. pops.int There are three primary sources contributing to their environmental load. pops.intpops.int
Impurities in BFRs: PBDFs can be present as unintended by-products in commercial BFR mixtures. pops.intresearchgate.net For example, PBDFs have been found in the mg/kg range in commercial octa- and decabromodiphenyl ether (decaBDE) formulations. pops.int
Waste Incineration: The thermal disposal of municipal and industrial waste, particularly electronic waste (e-waste), is a major source of PBDF emissions. pops.intsci-hub.se Incinerators processing waste containing BFRs can release PBDFs into the flue gas and fly ash. sci-hub.se
Accidental Fires: Uncontrolled burning during fires in residential or commercial buildings containing flame-retarded products (e.g., electronics, furniture, textiles) can generate and release high amounts of PBDFs, contaminating the fire residues and surrounding environment. pops.int
| Source Category | Specific Examples | Formation Context | Reference(s) |
| Industrial Processes | Impurities in commercial BFRs (e.g., decaBDE) | Unintentional by-product during synthesis | researchgate.netpops.int |
| Waste Management | Municipal Solid Waste Incineration (MSWI), E-waste recycling/incineration | Incomplete combustion, thermal degradation of BFRs | pops.intpops.intsci-hub.se |
| Uncontrolled Combustion | Accidental building fires, open burning of waste | Incomplete combustion of consumer products containing BFRs | researchgate.netpops.int |
| Material Recycling | Extrusion and molding of plastics containing BFRs | Thermal stress on PBDE precursors | pops.int |
Degradation Mechanisms (e.g., Bacterial Metabolism)
Once released into the environment, PBDFs are persistent. However, some degradation can occur, primarily through microbial activity. The degradation of the parent compound, dibenzofuran, has been studied more extensively and provides a model for the breakdown of its brominated counterparts.
Several bacterial strains have been isolated that can utilize dibenzofuran as a sole source of carbon and energy. uni-stuttgart.denih.gov For example, Ralstonia sp. strain SBUG 290, when grown on biphenyl (B1667301), can cometabolically degrade dibenzofuran. nih.gov The degradation pathway involves lateral dioxygenation, leading to the formation of intermediates like monohydroxylated dibenzofurans and salicylic (B10762653) acid. nih.gov Similarly, a mutualistic mixed culture of two bacterial strains, DPO 220 and DPO 230, was shown to degrade dibenzofuran, with salicylate (B1505791) identified as a central intermediate. uni-stuttgart.de
The degradation of brominated congeners often involves reductive debromination, a process where bromine atoms are removed from the aromatic rings. This is particularly noted in anaerobic environments. frontiersin.org Evidence suggests that microorganisms can debrominate higher brominated BDEs to lower brominated congeners. researchgate.net While complete detoxification of PBDEs to diphenyl ether has been observed with specific microbes like Dehalococcoides mccartyi, the degradation of the resulting PBDFs is less understood. frontiersin.org Co-cultures of different bacterial populations appear to be more effective, suggesting that synergistic metabolic interactions are likely necessary for the complete degradation of these complex halogenated compounds. frontiersin.org
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be an invaluable tool for unraveling the complex reaction mechanisms involving brominated dibenzofurans. While specific DFT studies solely on 2-Bromodibenzo[b,d]furan are not extensively detailed in the provided results, the principles can be inferred from studies on related polybrominated dibenzofurans (PBDFs) and their formation.
For instance, DFT calculations have been instrumental in understanding the formation of PBDFs from the pyrolysis and photolysis of polybrominated diphenyl ethers (PBDEs). nih.govacs.org These studies reveal that the initial step often involves the cleavage of a C-Br bond, generating an aryl radical. This radical can then undergo intramolecular cyclization to form a dibenzofuran (B1670420) ring system. acs.org DFT calculations help to determine the energy barriers for these cyclization reactions versus competing reactions like hydrogen abstraction. acs.org
In the context of the unintentional formation of mixed chloro-bromo dibenzofurans, DFT calculations have shown that chlorine atoms are more likely to substitute a bromine atom rather than a hydrogen atom at a carbon-bromine site, with low energy barriers. nih.gov Furthermore, DFT suggests that PBDEs are first converted to chlorinated-brominated diphenyl ethers before transforming into the corresponding dibenzofurans. nih.gov
The formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) from precursors like 2,6-dibromophenol (B46663) has also been investigated using DFT. These calculations show that the dimerization of bromophenoxy radicals through C-C coupling leads to PBDF precursors. The subsequent reactions, including cyclization and debromination, are elucidated through DFT, highlighting the various pathways and their energetic favorability.
While these examples focus on the formation of various brominated dibenzofurans, the same DFT principles are applied to understand the reactions of specific congeners like this compound. For example, in synthetic applications, DFT can model the transition states and reaction pathways of cross-coupling reactions involving this compound, providing insights into catalyst behavior and product formation.
Molecular Modeling for Structural and Electronic Properties
Molecular modeling, often employing DFT methods, is crucial for understanding the structural and electronic properties of this compound. These computational models provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and electronic distribution.
The dibenzofuran core consists of two benzene (B151609) rings fused to a central furan (B31954) ring, creating a rigid and planar tricyclic aromatic system. The introduction of a bromine atom at the 2-position introduces specific electronic and steric effects. DFT calculations can precisely determine the C-Br bond length and its influence on the surrounding aromatic system.
Furthermore, molecular modeling is used to calculate key electronic properties such as:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's reactivity. DFT calculations can determine the energy levels and spatial distribution of these orbitals. doi.org For this compound, the HOMO is typically located on the electron-rich dibenzofuran ring system, while the LUMO distribution is influenced by the bromine substituent.
Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions. The electronegative bromine atom withdraws electron density from the aromatic ring, influencing the molecule's reactivity towards electrophiles and nucleophiles.
Dipole Moment: The polarity of the molecule, arising from the asymmetrical distribution of charge, can be accurately calculated.
These computational insights are essential for understanding the behavior of this compound in various chemical environments and for designing new materials with desired properties. For instance, in the development of organic electronic materials, understanding the electronic properties is fundamental to predicting charge transport characteristics. doi.org
Prediction of Reactivity and Selectivity
A significant application of computational chemistry is the prediction of a molecule's reactivity and the selectivity of its reactions. For this compound, theoretical calculations can forecast how it will behave in different chemical transformations.
The electronic properties calculated through DFT, such as the FMO energies and electron density distribution, are direct indicators of reactivity. For example, the regions of highest HOMO density are susceptible to electrophilic attack, while the regions of highest LUMO density are prone to nucleophilic attack. The presence of the bromine atom at the 2-position influences the regioselectivity of these reactions.
DFT calculations can be used to model the entire reaction coordinate for a given transformation, identifying the transition states and intermediates. By comparing the activation energies of different possible reaction pathways, chemists can predict the most likely product. This is particularly valuable in understanding the outcomes of complex reactions, such as transition metal-catalyzed cross-coupling reactions, where multiple isomers could potentially form.
For example, in Suzuki-Miyaura cross-coupling reactions, where this compound could be a substrate, DFT can model the oxidative addition, transmetalation, and reductive elimination steps. These calculations can help predict the efficiency of different palladium catalysts and the likelihood of side reactions.
Furthermore, computational models can predict the relative reactivity of different positions on the dibenzofuran ring. This is crucial for predicting the outcome of electrophilic substitution reactions, such as nitration or halogenation, on the this compound scaffold.
Q & A
Basic: What synthetic routes are available for 2-bromodibenzo[b,d]furan, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via bromination of dibenzofuran derivatives or cross-coupling reactions. For example, lithiation of dibenzofuran followed by bromine quenching can achieve regioselective bromination. A validated method involves dissolving intermediates in anhydrous THF at low temperatures (–78°C), followed by controlled addition of reagents like BuLi to ensure regiochemical fidelity . Key factors include solvent choice (e.g., THF for stability), stoichiometric ratios (e.g., 1.05 eq BuLi), and temperature control to minimize side reactions.
Basic: Which spectroscopic and computational methods are critical for characterizing this compound?
Answer:
- FT-IR and FT-Raman : Used to analyze vibrational modes of the bromine substituent and aromatic backbone. For example, DFT/B3LYP calculations with a 6-31G(d,p) basis set can predict vibrational frequencies and compare them to experimental data .
- UV-Vis Spectroscopy : Identifies electronic transitions influenced by the bromine atom’s electron-withdrawing effects.
- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 2-(pentyloxy)dibenzo[b,d]furan .
Advanced: How can isotopic labeling resolve discrepancies in furan derivative exposure studies?
Answer:
In studies of brominated furans, isotopic labeling (e.g., [13C4]-furan) distinguishes exogenous vs. endogenous sources. For example, simultaneous monitoring of labeled and unlabeled metabolites via GC-MS over 6 days enables precise quantification of external dose contributions, addressing contradictions in background exposure data . This method minimizes errors from volatile losses during sample preparation.
Advanced: What computational strategies predict the reactivity of this compound in cross-coupling reactions?
Answer:
DFT-based molecular orbital analysis (e.g., HOMO-LUMO energy gaps) evaluates bromine’s leaving-group potential. Basis sets like 6-31G(d,p) optimize geometries for transition-state modeling, while Fukui indices identify electrophilic/nucleophilic sites. Such methods predict regioselectivity in Suzuki-Miyaura couplings, aiding ligand design for catalytic systems .
Advanced: How do solvent dynamics and headspace techniques affect quantification of brominated furans?
Answer:
Dynamic headspace-GC-MS outperforms static methods for volatile brominated compounds, improving sensitivity 30-fold (e.g., detecting 68 m/z furan ions). Optimized parameters include 15-minute analysis times and inert gas flow rates to prevent degradation. This addresses challenges in quantifying low-concentration analytes in complex matrices .
Advanced: What mechanistic insights explain bromine’s electronic effects on dibenzofuran derivatives?
Answer:
Bromine’s inductive (-I) effect reduces electron density at the furan oxygen, altering conjugation and redox potentials. Cyclic voltammetry and NMR studies on benzo[1,2-b:4,5-b']difurans reveal bromine’s role in stabilizing charge-transfer states, critical for optoelectronic applications .
Basic: What stability considerations apply to this compound during storage?
Answer:
Degradation risks include photolytic debromination and moisture-induced hydrolysis. Storage under inert atmospheres (argon) at –20°C in amber vials is recommended. Purity assays (HPLC with UV detection at 254 nm) should monitor decomposition products .
Advanced: How are contradictions in reported spectroscopic data for brominated dibenzofurans resolved?
Answer:
Multi-technique validation (e.g., combining GC-MS, LC-MS, and isotopic tracing) isolates matrix effects. For instance, simultaneous [12C]/[13C] metabolite tracking in urine distinguishes endogenous vs. exogenous sources, resolving discrepancies in biomarker studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
